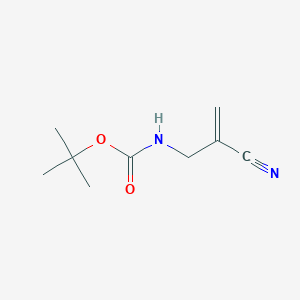
tert-butyl N-(2-cyanoprop-2-enyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-cyanoprop-2-enyl)carbamate: is an organic compound with the molecular formula C9H14N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanoprop-2-enyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the palladium-catalyzed cross-coupling reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-cyanoprop-2-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(2-cyanoprop-2-enyl)carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug development as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-cyanoprop-2-enyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through its ability to form covalent bonds with active sites on proteins or other biomolecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl carbamate
- N-Boc-2-aminoacetaldehyde
Comparison: tert-Butyl N-(2-cyanoprop-2-enyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and applications. Compared to tert-butyl N-(2-cyanoethyl)carbamate, it has an additional double bond, which can influence its chemical behavior and interactions. tert-Butyl carbamate, on the other hand, lacks the cyano group, making it less reactive in certain contexts. N-Boc-2-aminoacetaldehyde is another related compound used in similar synthetic applications but differs in its functional groups and reactivity .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
tert-butyl N-(2-cyanoprop-2-enyl)carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h1,6H2,2-4H3,(H,11,12) |
Clé InChI |
UZPYKRKKYFCMQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
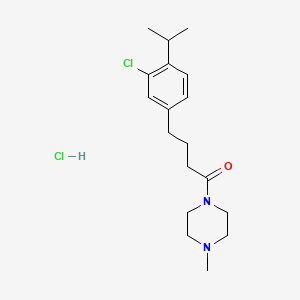
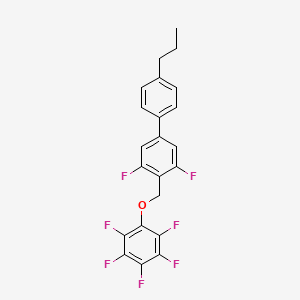
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
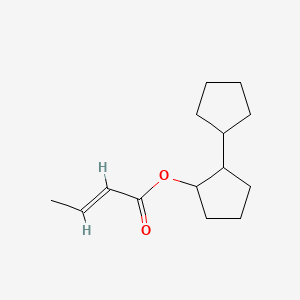
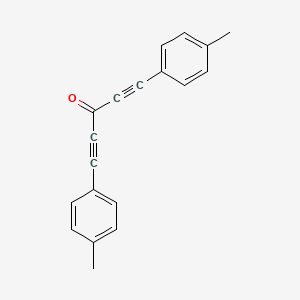
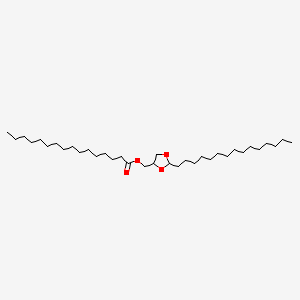

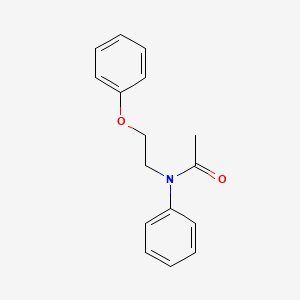


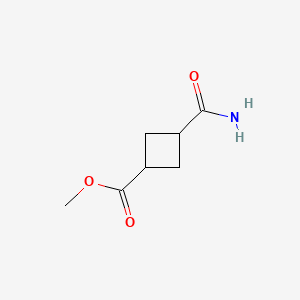
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
